Ethyl sulfate
Overview
Description
Ethyl sulfate (EtS) is an important chemical entity recognized both as a metabolite in human physiology and a compound of interest across various scientific domains. This analysis aims to cover several crucial aspects of ethyl sulfate, including its synthesis, molecular structure, chemical reactions, and properties, grounded in scientific research. Notably, the discussion will avoid areas related to drug use, dosage, and side effects, focusing instead on the fundamental chemical and physical characteristics of ethyl sulfate.
Synthesis Analysis
The efficient synthesis of ethyl sulfate involves direct reactions under ambient conditions, notably through the interaction of 1-alkylimidazoles with dimethyl sulfate and diethyl sulfate. This process facilitates the creation of low-cost ionic liquids containing methyl- and ethyl-sulfate anions, showcasing the compound's versatility and applicability in green chemistry initiatives (Holbrey et al., 2002).
Molecular Structure Analysis
Investigations into the molecular interactions of ethyl sulfate, particularly in the context of ionic liquids, reveal detailed insights into its structure. Studies utilizing attenuated total reflectance infrared spectroscopy, NMR spectroscopy, and quantum chemical calculations have elucidated the hydrogen bonding interactions within ethyl sulfate, enhancing our understanding of its molecular behavior in different environments (Zhang et al., 2010).
Chemical Reactions and Properties
Ethyl sulfate's role as a metabolite of ethanol introduces its potential as a biomarker for alcohol intake, with studies highlighting its stability under various conditions and its interaction with other metabolites like ethyl glucuronide (EtG). The concurrent determination of EtS and EtG can significantly enhance sensitivity in detecting recent alcohol consumption (Helander & Beck, 2005).
Physical Properties Analysis
The physical properties of ethyl sulfate, including its stability and interaction with water, have been extensively studied, particularly in the context of forensic science and environmental monitoring. This includes its utility in tracing alcohol consumption through wastewater analysis, highlighting the compound's resilience and traceability in various mediums (Rodríguez-Álvarez et al., 2014).
Chemical Properties Analysis
Ethyl sulfate's chemical properties, especially its reactivity and interaction with sulfotransferases, underscore its biological significance. The identification of multiple sulfotransferase isoforms capable of catalyzing ethyl sulfate formation points to the compound's intricate role in human metabolism and its potential modulation by dietary components (Stachel & Skopp, 2015).
Scientific Research Applications
1. Forensic Toxicology and Postmortem Analysis
Ethyl sulfate (EtS) plays a significant role in forensic toxicology, particularly in postmortem analysis. It is used to determine ethanol (alcohol) consumption, especially in cases where ethanol intoxication might be a contributing factor to death. Research has shown that EtS, along with ethyl glucuronide (EtG), is a useful biomarker in the postmortem assessment of the extent of alcohol abuse (Alsayed et al., 2021). These biomarkers are typically analyzed in postmortem blood and urine samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS).
2. Stability Assessment in Forensic Contexts
Understanding the stability of EtS is crucial for its application in forensic science. A study assessed the stability of EtS against bacterial degradation using standardized test methods. The findings indicate that while EtS is stable in certain test conditions, it may degrade in others, which is important for forensic investigations where determining alcohol consumption prior to death is necessary, especially in cases of putrefied corpses (Halter et al., 2009).
3. Biomarker for Acute Alcohol Intake
EtS has been identified in human urine and compared with other ethanol metabolites for its effectiveness as a biomarker for acute alcohol intake. The study confirmed that sulfate conjugation is a minor but regular metabolic pathway for ethanol in humans, making EtS a common constituent in urine after alcohol intake. This research highlights the potential of EtS as a biomarker for recent drinking (Helander & Beck, 2005).
4. Analysis in Clinical Trials
EtS, along with EtG, has been discussed in the context of clinical trials for its role as a biomarker in monitoring alcohol consumption. Their utility in such settings helps in understanding the dynamics of alcohol intake and abstinence, particularly in clinical research and treatment programs (Anton, 2014).
5. Metabolism and Enzymatic Analysis
Research has also focused on the metabolism of EtS, particularly the enzymes involved in its formation. Studies on sulfotransferases (SULTs) catalyzing EtS formation and their inhibition by various compounds like polyphenols have provided insights into the metabolic pathways and factors affecting the variability of EtS levels in the body (Stachel & Skopp, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBPDUYBMNFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862151 | |
Record name | Ethyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. | |
Record name | ALKYLSULFURIC ACIDS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Ethyl sulfate | |
CAS RN |
540-82-9 | |
Record name | ALKYLSULFURIC ACIDS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, monoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3LK0HF3B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl hydrogen sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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